molecular formula C17H15N3O4 B11100398 Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11100398
M. Wt: 325.32 g/mol
InChI Key: LYZJAQSJINKGEC-UHFFFAOYSA-N
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Description

Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction. One common method includes the reaction of 5-R-isatins (where R can be H or CH₃), malononitrile, monothiomalonamide (3-amino-3-thioxopropanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spiro compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic route. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO-HCl system.

    Substitution: N-aryl α-chloroacetamides and α-bromoacetophenones.

Major Products

Scientific Research Applications

Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate stands out due to its specific spiro linkage and the presence of multiple functional groups, which provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C17H15N3O4/c1-8-4-5-12-10(6-8)17(16(22)20-12)11(7-18)14(19)24-9(2)13(17)15(21)23-3/h4-6H,19H2,1-3H3,(H,20,22)

InChI Key

LYZJAQSJINKGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23C(=C(OC(=C3C(=O)OC)C)N)C#N

Origin of Product

United States

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